molecular formula C7H5Br2ClF3N B15330307 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B15330307
M. Wt: 355.38 g/mol
InChI Key: MKJWVUZRMUTTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 3-methyl-5-chloro-2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst to introduce the bromomethyl group . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces substituted amines .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and trifluoromethyl groups, along with the bromomethyl group, makes 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide a unique and versatile compound in organic synthesis. Its reactivity and ability to introduce multiple functional groups into target molecules distinguish it from similar compounds .

Properties

Molecular Formula

C7H5Br2ClF3N

Molecular Weight

355.38 g/mol

IUPAC Name

3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H4BrClF3N.BrH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H

InChI Key

MKJWVUZRMUTTGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)C(F)(F)F)Cl.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.